N-(2,6-difluorophenyl)-4-methoxybenzenesulfonamide
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Overview
Description
N-(2,6-difluorophenyl)-4-methoxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring substituted with methoxy and difluorophenyl groups, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of N-(2,6-difluorophenyl)-4-methoxybenzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation .
Mode of Action
This compound interacts with its target, CDK2, by inhibiting its activity . This inhibition prevents the progression of the cell cycle, thereby controlling cell proliferation .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, potentially leading to cell cycle arrest .
Result of Action
The inhibition of CDK2 by this compound can lead to cell cycle arrest . This can result in the control of cell proliferation, which may be beneficial in conditions characterized by uncontrolled cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-difluorophenyl)-4-methoxybenzenesulfonamide typically involves the reaction of 2,6-difluoroaniline with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, ensures consistent product quality. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen. Common reagents for these reactions include alkyl halides and acyl chlorides.
Oxidation and Reduction: The aromatic rings in the compound can participate in oxidation and reduction reactions. For example, the methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Alkyl halides, acyl chlorides, bases like triethylamine.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution: Alkylated or acylated derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized products.
Hydrolysis: Sulfonic acids and amines.
Scientific Research Applications
Chemistry: N-(2,6-difluorophenyl)-4-methoxybenzenesulfonamide is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial agent. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, making them valuable in the development of new antibiotics .
Industry: The compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other industrial applications .
Comparison with Similar Compounds
2,6-Difluoroaniline: Used in the synthesis of various pharmaceuticals and agrochemicals.
2,6-Difluorobenzenesulfonamide: Shares similar structural features and is used in similar applications.
Uniqueness: N-(2,6-difluorophenyl)-4-methoxybenzenesulfonamide is unique due to the presence of both methoxy and difluorophenyl groups, which enhance its chemical stability and reactivity. This combination of functional groups makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO3S/c1-19-9-5-7-10(8-6-9)20(17,18)16-13-11(14)3-2-4-12(13)15/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXPJXZDBZKKFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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